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Compound of Interest

Compound Name:
3-Chloro-2-isobutoxypyridine-5-

boronic acid

Cat. No.: B578320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Chloro-2-
isobutoxypyridine-5-boronic acid, a key building block in modern synthetic and medicinal

chemistry. It includes detailed information on its chemical and physical properties, a general

protocol for its application in Suzuki-Miyaura cross-coupling reactions, and its relevance in the

field of drug discovery.

Compound Properties and Specifications
3-Chloro-2-isobutoxypyridine-5-boronic acid is a substituted pyridinylboronic acid

derivative. Such compounds are of significant interest in organic synthesis, particularly as

coupling partners in palladium-catalyzed cross-coupling reactions for the formation of carbon-

carbon bonds.
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Property Value Reference(s)

CAS Number 1217501-42-2 [1][2][3]

Molecular Formula C₉H₁₃BClNO₃ [1][2][3]

Molecular Weight 229.47 g/mol [2][3]

Purity ≥98% [1]

Appearance Solid

Storage Temperature -20°C [2][3]

InChI

1S/C9H13BClNO3/c1-6(2)5-

15-9-8(10(13)14)3-7(11)4-12-

9/h3-4,6,13-14H,5H2,1-2H3

[1]

SMILES
B(C1=CC(=CN=C1OCC(C)C)

Cl)(O)O
[4]

Role in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are crucial in medicinal chemistry for several reasons. They

are versatile intermediates in the synthesis of complex organic molecules, including active

pharmaceutical ingredients (APIs).[5][6] The pyridine scaffold, in particular, is a common

feature in many biologically active compounds. The presence of chloro and isobutoxy

substituents on the pyridine ring allows for fine-tuning of the steric and electronic properties of

the final molecule, which can be critical for its biological activity and pharmacokinetic profile.

Substituted pyridines are integral components of numerous therapeutic agents.[7] The use of 3-
Chloro-2-isobutoxypyridine-5-boronic acid in Suzuki-Miyaura coupling reactions enables

the efficient synthesis of aryl- and heteroaryl-substituted pyridines, which are key structures in

many drug candidates.[8][9] The development of efficient coupling methods for such building

blocks is an active area of research aimed at accelerating the drug discovery process.[10][11]
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The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the

formation of C-C bonds by coupling an organoboron compound with an organic halide,

catalyzed by a palladium complex.[7] While a specific protocol for 3-Chloro-2-
isobutoxypyridine-5-boronic acid is not detailed in the provided results, a general and robust

protocol for the coupling of substituted pyridine boronic acids with aryl halides can be

presented.

Objective: To synthesize a biaryl compound via the Suzuki-Miyaura coupling of 3-Chloro-2-
isobutoxypyridine-5-boronic acid with an aryl halide.

Materials:

3-Chloro-2-isobutoxypyridine-5-boronic acid

Aryl halide (e.g., aryl bromide or chloride)

Palladium catalyst (e.g., Palladium(II) acetate, Pd₂(dba)₃)

Phosphine ligand (e.g., SPhos, XPhos)

Base (e.g., Cesium carbonate, Potassium carbonate, Potassium phosphate)

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF), often with added water

General Procedure:

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine 3-Chloro-2-isobutoxypyridine-5-boronic acid (1.2 equivalents), the

aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), the phosphine

ligand (e.g., 4 mol% SPhos), and the base (2.0 equivalents).[7]

Solvent Addition: Add the anhydrous organic solvent, followed by degassed water if required

by the specific catalytic system. The use of aqueous bases is common.[7]

Reaction Execution: Place the sealed flask in a preheated oil bath and stir vigorously at the

optimized temperature (typically between 80-110 °C) for the required time (e.g., 12-24

hours).[7][9]
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Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).[7]

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an

organic solvent like ethyl acetate and wash with water and brine.[7]

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product is then purified, typically by flash column

chromatography on silica gel, to yield the desired biaryl product.[7]

Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura

cross-coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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